Isotiquimide
Overview
Description
ISOTIQUIMIDE is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure and properties, which make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOTIQUIMIDE involves several steps, including the use of specific reagents and catalysts. One common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides excellent yields and short reaction times. Another method involves the use of a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN, which efficiently produces densely functionalized isoquinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ISOTIQUIMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use reagents like sodium hydride or lithium diisopropylamide (LDA) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce isoquinoline derivatives.
Scientific Research Applications
ISOTIQUIMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ISOTIQUIMIDE involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the this compound derivative being studied .
Comparison with Similar Compounds
ISOTIQUIMIDE can be compared with other similar compounds, such as isoquinoline and quinoline derivatives. These compounds share similar chemical structures but differ in their specific functional groups and properties. This compound is unique due to its specific substitution pattern and the presence of certain functional groups that confer distinct chemical and biological activities .
List of Similar Compounds
- Isoquinoline
- Quinoline
- Imidazole
- Pyridine
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
56717-18-1 |
---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H14N2S/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |
InChI Key |
PWPWEYFVLITGNU-UHFFFAOYSA-N |
SMILES |
CC1=C2CCCC(C2=NC=C1)C(=S)N |
Canonical SMILES |
CC1=C2CCCC(C2=NC=C1)C(=S)N |
Origin of Product |
United States |
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